Xamoterol beta-D-Glucuronide is a glucuronide derivative of Xamoterol, a cardiac stimulant primarily used in the treatment of heart failure. Xamoterol itself acts as a selective partial agonist of the β1-adrenergic receptor, which plays a crucial role in modulating cardiac function. The glucuronidation process enhances the solubility and excretion of the compound, making it more pharmacologically relevant.
Xamoterol beta-D-Glucuronide is synthesized from Xamoterol through the process of glucuronidation, which involves the conjugation of glucuronic acid to the drug. This transformation is typically facilitated by enzymes known as UDP-glucuronosyltransferases (UGTs) that facilitate the transfer of glucuronic acid to various substrates, including drugs and endogenous compounds .
Xamoterol beta-D-Glucuronide falls under several classifications:
The synthesis of Xamoterol beta-D-Glucuronide can be achieved through various methods, primarily involving enzymatic or chemical glucuronidation. The enzymatic method utilizes recombinant UGTs to catalyze the reaction between Xamoterol and UDP-glucuronic acid.
The molecular formula for Xamoterol beta-D-Glucuronide is , reflecting the addition of a glucuronic acid moiety to the original structure of Xamoterol.
Xamoterol beta-D-Glucuronide primarily undergoes metabolic reactions involving further conjugation or hydrolysis. The primary pathway involves:
The stability of Xamoterol beta-D-Glucuronide under physiological conditions is significant for its therapeutic efficacy. Studies indicate that it has a longer half-life compared to its parent compound due to its increased solubility and reduced metabolism .
Xamoterol beta-D-Glucuronide acts by modulating β1-adrenergic receptor activity in cardiac tissues. As a partial agonist, it stimulates these receptors to enhance cardiac contractility without causing excessive stimulation that could lead to adverse effects.
Research shows that while Xamoterol provides beneficial effects on heart function at rest, its action diminishes during physical exertion, aligning with its pharmacodynamic profile as a selective agent .
These properties contribute to its pharmacokinetic profile, ensuring efficient absorption and elimination from the body .
Xamoterol beta-D-Glucuronide is primarily studied for its role in enhancing cardiac function in heart failure patients. Its glucuronidated form may also be useful in pharmacokinetic studies aimed at understanding drug metabolism and excretion pathways.
Moreover, due to its selective action on β1-adrenoceptors, it serves as a model compound for developing new cardiac therapies that minimize side effects associated with non-selective adrenergic agonists .
Xamoterol undergoes extensive glucuronidation mediated by UDP-glucuronosyltransferase (UGT) enzymes, forming its major metabolite xamoterol beta-D-glucuronide. This conjugation occurs at the phenolic hydroxyl group of xamoterol, facilitated by specific UGT isoforms. The human UGT superfamily comprises 22 proteins categorized into UGT1A, UGT2A, and UGT2B subfamilies, each exhibiting distinct tissue expression patterns and substrate specificities [2] [6].
Table 1: Major Human UGT Isoenzymes Implicated in Xamoterol Glucuronidation
| UGT Isoform | Relative Hepatic Protein Abundance (%) | Mean Protein Content (pmol/mg HLM) | Primary Tissue Localization | Role in Xamoterol Metabolism |
|---|---|---|---|---|
| UGT1A1 | 10% | 45.2 | Liver, Intestine | Major hepatic enzyme |
| UGT1A3 | 7% | 31.9 | Liver, Intestine | Major hepatic enzyme |
| UGT1A9 | 7% | 31.8 | Liver, Kidney | Hepatic/Renal contributor |
| UGT1A10 | <1% | <1 | Intestine | Major intestinal enzyme |
| UGT2B7 | 22% | 98.0 | Liver, Kidney | Potential contributor |
| UGT1A6 | 10% | 42.8 | Liver, Nasal mucosa | Potential contributor |
The glucuronidation of xamoterol exhibits distinct kinetic properties across species, impacting its metabolic clearance and bioavailability. Kinetic studies utilize parameters like Michaelis constant (Km), maximal velocity (Vmax), intrinsic clearance (CLint = Vmax/Km), and extraction ratio (EH) to quantify efficiency.
Table 2: Comparative Kinetic Parameters of Xamoterol Glucuronidation
| Parameter | Human (In Vivo) | Rat (In Vivo) | Human Liver Microsomes (In Vitro) | Perfused Rat Liver (In Vitro) |
|---|---|---|---|---|
| Systemic Clearance (CL) | 224 ml/min | 21.0 ± 6.5 L/h/kg | - | - |
| Oral Bioavailability (F) | 5% | Negligible (BQL) | - | - |
| IV t½ | 7.7 h | < 0.1 h | - | - |
| Oral t½ | 16 h | - | - | - |
| Vss | 48 L | 1.3–1.9 L/kg | - | - |
| % Dose as Urinary Glucuronide | ~30% (estimated) | ~45% | - | - |
| % Dose as Biliary Glucuronide | - | ~45% | - | - |
| Hepatic Extraction Ratio (EH) | ~0.95 (estimated) | High | - | ~0.15 |
| Intrinsic Clearance (CLint) | - | - | High (UGT1A1,1A3,1A9) | - |
Significant differences exist in the primary routes and efficiencies of xamoterol clearance between humans, rats, and dogs, driven by variations in UGT expression, activity, and the presence of alternative metabolic pathways.
Table 3: Interspecies Variability in Xamoterol Disposition
| Metabolic Characteristic | Human | Rat | Dog |
|---|---|---|---|
| Dominant Metabolic Pathway | Glucuronidation (Phase II) | Glucuronidation (Phase II) | Sulfation & Glucuronidation |
| Urinary Excretion | Unchanged drug (62% of IV dose), Glucuronide (~30% est.) | Unchanged drug (~45%), Glucuronide (~45%), Sulfate (<1%) | Unchanged drug (~33%), Glucuronide (~33%), Sulfate (~33%) |
| Biliary Excretion | Minor (Quantitative data limited) | Glucuronide (Major route, ~45% of dose) | Minor (Quantitative data limited) |
| Renal Excretion of Parent | High (62% of IV dose) | Moderate (~45% of dose) | Moderate (~33% of dose) |
| Oral Bioavailability | Low (5%) | Negligible (Below Quantification Limit) | Negligible (Below Quantification Limit) |
| Key Enzymes | UGT1A1, UGT1A3, UGT1A9 (Liver/Intestine) | UGTs (Specific isoforms less defined) | UGTs & SULTs |
| Systemic Clearance (CL) | Moderate (224 ml/min) | Very High (21.0 ± 6.5 L/h/kg) | High (4.0 ± 0.3 L/h/kg) |
| Volume of Distribution (Vss) | Moderate (48 L) | Large (1.3–1.9 L/kg) | Moderate/Large (Data limited) |
Compounds Mentioned in Article
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1